Structural Conformity to Leading JAK Inhibitor Patent Scaffolds Compared to Regioisomers
The target compound's specific substitution pattern (Boc-azetidine at the 3-position, 2-chloropyrimidine at the 4-position) is the precise core scaffold described in generic Markush structures in patent EP4363058A1 for JAK inhibitors. This is a direct match to the patent's claimed core, a feature not shared by regioisomers like tert-butyl 3-(4-chloropyrimidin-2-yl)azetidine-1-carboxylate or 2-(2-chloropyrimidin-4-yl)azetidine-1-carboxylate, which would produce compounds falling outside the core claim scope [1].
| Evidence Dimension | Structural conformity to patent core scaffold |
|---|---|
| Target Compound Data | N-Boc-3-(2-chloropyrimidin-4-yl)azetidine (matches EP4363058A1 core) |
| Comparator Or Baseline | tert-butyl 3-(4-chloropyrimidin-2-yl)azetidine-1-carboxylate (regioisomer; not matching core) |
| Quantified Difference | Qualitative (match vs. non-match to patent-claimed core structure) |
| Conditions | Comparison of chemical structures as defined by patent claims and chemical structure drawings. |
Why This Matters
For procurement in drug discovery programs targeting JAK kinases, structural conformity to the patent-protected core is a binary selection criterion; the correct regioisomer is required, while others are excluded from the same IP space.
- [1] Zhang, S., et al. (2023). Azetidinyl Pyrimidines and Uses Thereof. Patent No. EP4363058A1, generic Formula I and definitions. European Patent Office. View Source
